3-(3-Aminocyclohexyl)phenol
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Overview
Description
3-(3-Aminocyclohexyl)phenol: is an organic compound that features a phenol group attached to a cyclohexyl ring, which in turn is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(3-Aminocyclohexyl)phenol involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclohexylamine derivative.
Transition-Metal Catalyzed Reactions: Another approach involves the use of transition-metal catalysts to facilitate the coupling of a phenol derivative with a cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve scalable and green synthesis protocols. For example, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant has been reported as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Aminocyclohexyl)phenol can undergo oxidation to form quinones.
Electrophilic Aromatic Substitution: The phenol group in this compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may be useful in mitigating oxidative stress in cells .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets such as enzymes or receptors .
Industry: 3-(3-Aminocyclohexyl)phenol is used in the production of polymers and resins, where its phenolic group can participate in cross-linking reactions to enhance material properties .
Mechanism of Action
The mechanism of action of 3-(3-Aminocyclohexyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: A compound with an amino group attached to a cyclohexyl ring.
Hydroquinone: A compound with two hydroxyl groups attached to a benzene ring.
Uniqueness: 3-(3-Aminocyclohexyl)phenol is unique due to the presence of both a phenol group and a cyclohexylamine moiety in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h2,4,6,8-9,11,14H,1,3,5,7,13H2 |
InChI Key |
VOGOVOFWBJWNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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